

spectroscopic data for 3-Ethylrhodanine (NMR, IR, mass spec)

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Compound of Interest

Compound Name: 3-Ethylrhodanine

Cat. No.: B1362658

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Spectroscopic Data of 3-Ethylrhodanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethylrhodanine** (CAS No: 7648-01-3), a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a generalized workflow for spectroscopic analysis.

Chemical Structure and Properties

- IUPAC Name: 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one[1]
- Molecular Formula: C₅H₇NOS₂[1]
- Molecular Weight: 161.25 g/mol [2]
- Appearance: Light yellow to orange solid[2]
- Melting Point: 36-39 °C[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-Ethylrhodanine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **3-Ethylrhodanine**, both ^1H and ^{13}C NMR data are crucial for structural confirmation. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl_3).

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-Ethylrhodanine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1	Quartet (q)	2H	-N-CH ₂ -CH ₃ (Ethyl group)
~4.0	Singlet (s)	2H	-S-CH ₂ -C=O (Ring)
~1.3	Triplet (t)	3H	-N-CH ₂ -CH ₃ (Ethyl group)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **3-Ethylrhodanine**

Chemical Shift (δ) ppm	Assignment
~202	C=S (Thione)
~170	C=O (Amide)
~42	-N-CH ₂ -CH ₃ (Ethyl group)
~33	-S-CH ₂ -C=O (Ring)
~12	-N-CH ₂ -CH ₃ (Ethyl group)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **3-Ethylrhodanine** is expected to show characteristic absorption bands for its carbonyl, thiocarbonyl, and other functional groups.

Table 3: Predicted IR Absorption Bands for **3-Ethylrhodanine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970-2850	Medium	C-H stretch (Aliphatic)
~1740-1700	Strong	C=O stretch (Amide)
~1250-1050	Strong	C=S stretch (Thione)
~1400-1300	Medium	C-N stretch
~700-600	Medium	C-S stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **3-Ethylrhodanine** shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **3-Ethylrhodanine**

m/z	Relative Intensity	Assignment
161	High	[M] ⁺ (Molecular Ion)
86	High	[M - C ₂ H ₅ NCO] ⁺ or [M - C ₂ H ₃ S] ⁺ fragment
46	Medium	[C ₂ H ₅ N] ⁺ or [CHS] ⁺ fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Ethylrhodanine** in about 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:** Obtain the spectrum using a standard pulse program with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse program with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

IR Spectroscopy

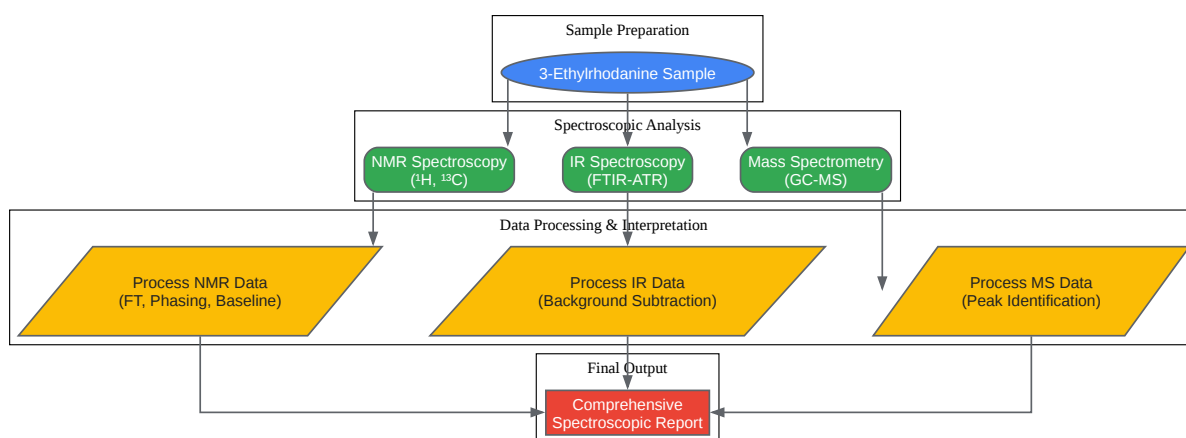
- **Sample Preparation (ATR):** Place a small amount of solid **3-Ethylrhodanine** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation (Melt):** Alternatively, for a melt sample, gently heat a small amount of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.^[1]
- **Instrumentation:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- **Data Processing:** Perform a background subtraction using a spectrum of the empty ATR crystal or salt plates. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of **3-Ethylrhodanine** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and subsequent ionization.
- **Instrumentation:** Use a mass spectrometer equipped with an electron ionization (EI) source.
- **Ionization:** Bombard the sample with electrons at a standard energy of 70 eV.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Ethylrhodanine**.



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Caption: General workflow for spectroscopic analysis.

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References

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